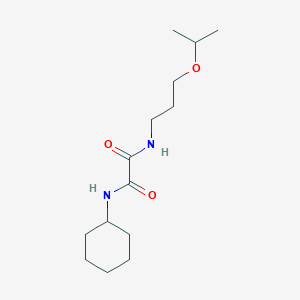

N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane with the formula C6H11, attached to an oxamide group through an amide linkage . The oxamide group is a functional group containing two carbonyl groups (C=O) attached to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an amide group, and a propyl group with an ether linkage. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As an amide, this compound could undergo various reactions, such as hydrolysis, reduction, or reactions with organolithium or Grignard reagents. The ether group might be relatively unreactive except under harsh conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and functional groups would influence its solubility, melting point, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen

Novel Stimulant Research

N’-cyclohexyl-N-[3-(propan-2-yloxy)propyl]ethanediamide: has been identified as a novel stimulant and substituted cathinone . Research in this area focuses on understanding its psychoactive effects, which are reported to be similar to amphetamines. This compound is part of ongoing studies to determine its potential for abuse, mechanisms of action, and metabolic pathways.

Mass Spectrometry Analyte Modification

This compound has been used in the gas-phase modification of carboxylic acid functionalities via ion/ion reactions with carbodiimide reagents . This application is significant in analytical chemistry, particularly in mass spectrometry, where it aids in the selective covalent modification of carboxylic acid groups, enhancing the analysis of various biomolecules.

Chemical Derivatization

The reactivity of N’-cyclohexyl-N-[3-(propan-2-yloxy)propyl]ethanediamide with carbodiimide reagents has been explored for chemical derivatization purposes . This process is crucial for increasing the volatility of analytes, improving ionization characteristics, and facilitating structural characterization in mass spectrometry.

Bioconjugation Techniques

In biological applications, this compound’s derivatives have been utilized in bioconjugation techniques . These techniques are employed to facilitate analyte ionization, quantification, and characterization, which are essential steps in the analysis of biopolymers such as proteins and lipids.

Synthesis of Quinoxaline Derivatives

Research has been conducted on the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives using N’-cyclohexyl-N-[3-(propan-2-yloxy)propyl]ethanediamide . This synthesis is part of a green chemistry approach, utilizing ultrasound irradiation and nanoparticle catalysts, highlighting the compound’s role in sustainable chemical processes.

Study of Substituted Cathinones

As a substituted cathinone, this compound is structurally modified based on the structure of cathinone, an alkaloid found in the Khat plant . Studies in this field aim to understand the pharmacological profile and potential therapeutic applications of substituted cathinones.

Exploration of Novel Psychoactive Substances

The compound is part of a broader category of novel psychoactive substances (NPS), which are being investigated for their emergent properties and effects on human health . Research in this area is critical for public health and safety, as it informs regulatory decisions and harm reduction strategies.

Development of Analytical Techniques

Finally, N’-cyclohexyl-N-[3-(propan-2-yloxy)propyl]ethanediamide is instrumental in the development of new analytical techniques . Its unique reactivity patterns are leveraged to create innovative methods for the detection and quantification of complex molecules in various samples.

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-11(2)19-10-6-9-15-13(17)14(18)16-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRRVMRQNJUVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C(=O)NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)